REACTION_CXSMILES
|
[C:1]([C:5]1[C:14]2[C:9](=[C:10]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:11]=[CH:12][C:13]=2[C:15]([CH3:18])([CH3:17])[CH3:16])[C:8]([C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(=O)(O)[O-:28].[Na+].[OH2:32]>N1C=CC=CC=1.[Os](=O)(=O)(=O)=O>[C:19]([C:10]1[C:11](=[O:28])[C:12](=[O:32])[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])=[C:14]2[C:9]=1[C:8]([C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:7][CH:6]=[C:5]2[C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:22])([CH3:21])[CH3:20] |f:1.2|
|
Name
|
1,4,5,8-tetra-t-butyl-naphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C2=C(C=CC(=C12)C(C)(C)C)C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting crude product is extracted with methylene chloride (H2CCL2)
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on alumina
|
Type
|
ADDITION
|
Details
|
A resulting 1,4,5,8-tetra-t-butyl-2,3-dihydronaphthalene-2,3-diol is treated with excess copper sulfate (CuSO4) in pyridine and water
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
ADDITION
|
Details
|
The mixture is diluted with water
|
Type
|
EXTRACTION
|
Details
|
is extracted with an organic solvent (e.g., diethylether, chloroform, or methylene chloride)
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product purified by chromatography on alumina
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(C(C(=C2C(=CC=C(C12)C(C)(C)C)C(C)(C)C)C(C)(C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |